8-Methylthiodibenzothiepin-10(11H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylthiodibenzothiepin-10(11H)-one is a chemical compound that belongs to the class of dibenzothiepins These compounds are characterized by a tricyclic structure containing sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylthiodibenzothiepin-10(11H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dibenzothiepin Core: This can be achieved through cyclization reactions involving aromatic compounds and sulfur-containing reagents.
Introduction of the Methylthio Group: This step may involve the use of methylthiolating agents under specific conditions.
Oxidation to Form the Ketone: The final step often involves oxidation reactions to introduce the ketone functional group.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methylthiodibenzothiepin-10(11H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Products of reduction reactions.
Substituted Aromatics: Products of substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Methylthiodibenzothiepin-10(11H)-one depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzothiepin: The parent compound without the methylthio and ketone groups.
Thioxanthene: A similar tricyclic compound with sulfur atoms.
Phenothiazine: Another tricyclic compound with nitrogen and sulfur atoms.
Uniqueness
8-Methylthiodibenzothiepin-10(11H)-one is unique due to the presence of the methylthio group and the ketone functional group, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H12OS2 |
---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
8-methylsulfanyl-11H-benzo[d][1]benzothiepin-10-one |
InChI |
InChI=1S/C15H12OS2/c1-17-15-9-10(16)8-13-11-4-2-3-5-14(11)18-7-6-12(13)15/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
ILOBTOFGTJBHQT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=O)CC2=C1C=CSC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.